1-(Trimethylsilyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The trimethylsilyl group attached to the nitrogen atom of the benzimidazole ring enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of benzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of 1-(Trimethylsilyl)-1H-benzo[d]imidazole often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trimethylsilyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Silylation Reactions: The compound reacts with alcohols, amines, and carboxylic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzimidazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of benzimidazole.
Silylation Reactions: Products include silylated derivatives of alcohols, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a silylating agent for the protection of functional groups during synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)-1H-benzo[d]imidazole involves the transfer of the trimethylsilyl group to other molecules. This silylation process protects reactive functional groups, facilitating subsequent chemical reactions. The compound’s molecular targets include hydroxyl, amino, and carboxyl groups, which undergo silylation to form more stable derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-(Trimethylsilyl)-1H-imidazole
- 1-(Trimethylsilyl)-1H-pyrazole
- 1-(Trimethylsilyl)-1H-indazole
Uniqueness: 1-(Trimethylsilyl)-1H-benzimidazole is unique due to its specific structure, which combines the properties of benzimidazole with the protective effects of the trimethylsilyl group. This combination enhances its stability and reactivity, making it a versatile compound in various chemical applications.
Eigenschaften
CAS-Nummer |
13435-08-0 |
---|---|
Molekularformel |
C10H14N2Si |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
benzimidazol-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
InChI-Schlüssel |
XKDVXMHPDJSQCC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Kanonische SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(trimethylsilyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.